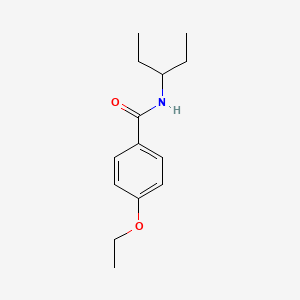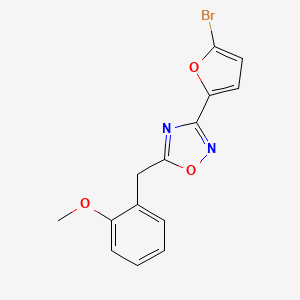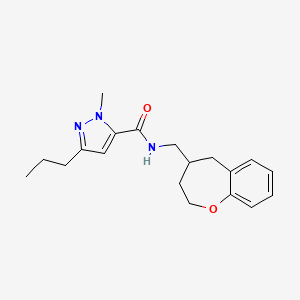![molecular formula C13H7BrN2O2 B5544947 2-(4-bromophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5544947.png)
2-(4-bromophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolidine-2,3-dione derivatives, similar to our compound of interest, often involves multicomponent reactions or condensation reactions. For example, derivatives have been prepared via three-component reactions and subsequent reactions with amines (N. Nguyen & Vo Viet Dai, 2023). This suggests that our compound may also be synthesized through similar routes, highlighting the versatility and reactivity of the pyrrolidine dione framework.
Molecular Structure Analysis
Structural determination of related compounds involves advanced spectroscopic techniques such as NMR, HRMS, and X-ray crystallography. For instance, the structure of bromophenyl-quinoline-dione derivatives has been characterized by IR, NMR, and elemental analysis, showing diverse conformations and hydrogen bonding patterns (Wangchun Xiang, 2009). This exemplifies the complex structural characteristics that can be expected for our target compound.
Chemical Reactions and Properties
Derivatives of pyrrolidine-2,3-dione, similar to our compound, exhibit various chemical reactions, including acylation, alkylation, and reactions with amines, leading to a wide range of products (Raymond C. F. Jones et al., 1990). This reflects the chemical versatility of the compound, which can undergo different chemical transformations, offering multiple pathways for chemical modifications and applications.
Physical Properties Analysis
The solubility and solvent effects of similar pyrrolidine-2,5-dione derivatives have been extensively studied, showing variations across different solvents and temperatures (Yanxun Li et al., 2019). This data is crucial for understanding the dissolution behavior and handling of the compound in various media.
Chemical Properties Analysis
The chemical properties of pyrrolidine-2,5-dione derivatives, akin to our target molecule, include their reactivity towards various organic and inorganic reagents, their participation in hydrogen bonding, and their ability to form stable structures under different conditions (F. S. Soliman & T. Kappe, 1982). Understanding these properties is essential for manipulating and applying the compound in different contexts.
Applications De Recherche Scientifique
Photoluminescent Materials
New photoluminescent conjugated polymers incorporating 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units and 1,4-phenylene in the main chain have been synthesized. These polymers, created via palladium-catalyzed aryl-aryl coupling reactions, exhibit strong photoluminescence and high photochemical stability, making them suitable for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).
Inhibitors for Biochemical Reactions
Research has also focused on derivatives of 1H-pyrrole-2,5-dione as potent inhibitors for glycolic acid oxidase (GAO), showing that compounds with significant lipophilic substituents can inhibit porcine liver GAO in vitro. These findings are crucial for understanding biochemical pathways and developing therapeutic agents (Rooney et al., 1983).
Chemical and Physical Properties
Studies on the solubility and solvent effects of related compounds, like 1-(2-bromo-phenyl)-pyrrole-2,5-dione, in various solvents have provided insights into their behavior across different temperatures. These findings are essential for applications in synthesis and material processing, demonstrating the importance of understanding solubility and solvent interactions for practical applications (Yanxun Li et al., 2019).
Propriétés
IUPAC Name |
2-(4-bromophenyl)pyrrolo[3,4-c]pyridine-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrN2O2/c14-8-1-3-9(4-2-8)16-12(17)10-5-6-15-7-11(10)13(16)18/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXLLEWQQINICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=NC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5544865.png)
![2-[3-(3-pyridinylamino)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5544869.png)
![3-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B5544874.png)
![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5544892.png)


![3-(2-chloro-6-fluorophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5544915.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5544930.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5544935.png)
![2-(2-pyrimidinyloxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5544943.png)
![2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5544960.png)
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5544963.png)
![4-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5544971.png)